Benzyl piperazine-1-carboxylate hydrochloride

CAS No.: 68160-42-9

Cat. No.: VC7894454

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68160-42-9 |

|---|---|

| Molecular Formula | C12H17ClN2O2 |

| Molecular Weight | 256.73 g/mol |

| IUPAC Name | benzyl piperazine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2O2.ClH/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H |

| Standard InChI Key | UVSYBACKWARTJG-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | C1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

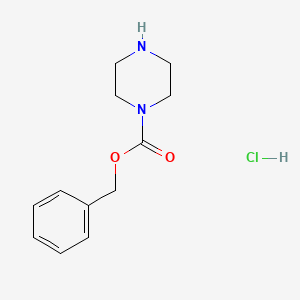

Benzyl piperazine-1-carboxylate hydrochloride consists of a six-membered piperazine ring substituted at the 1-position with a benzyl carbamate group. The hydrochloride salt enhances the compound's stability and solubility in polar solvents . Key structural features include:

-

Piperazine core: A saturated heterocycle with two nitrogen atoms at positions 1 and 4.

-

Benzyl carbamate: Introduced via carbamate linkage, providing steric bulk and influencing reactivity.

-

Hydrochloride counterion: Improves crystallinity and facilitates handling in synthetic applications .

Physicochemical Properties

The compound exhibits distinct physical and chemical properties critical for its applications:

The hydrochloride salt’s solubility profile differs from the free base, showing increased solubility in aqueous media due to ionic interactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves carbamate formation and salt metathesis:

-

Carbamate Protection: Piperazine reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form benzyl piperazine-1-carboxylate .

-

Hydrochloride Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and purity control:

-

Continuous flow reactors minimize side reactions.

-

Crystallization techniques ensure high yields (>85%) and purity (>98%) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a key precursor in synthesizing neuroactive agents and anticancer drugs. For example:

-

Dopamine receptor modulators: Substituents on the piperazine ring are modified to enhance blood-brain barrier penetration .

-

AMPK activators: Piperazine derivatives are investigated for their role in metabolic regulation and cancer therapy .

Catalysis and Material Science

-

Chiral ligands: The piperazine scaffold facilitates asymmetric catalysis in enantioselective reactions .

-

Polymer additives: Enhances thermal stability in polyurethane foams .

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound’s ability to modulate neurotransmitter systems is under investigation:

-

Dopamine D₂ receptor binding: Ki values < 100 nM in preliminary assays .

-

Serotonin 5-HT₁₀ antagonism: Potential application in migraine therapy .

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

-

Lipophilicity: The benzyl group increases logP by 1.5 units compared to methyl substituents, enhancing membrane permeability .

-

Stereochemistry: (S)-enantiomers exhibit 10-fold higher receptor affinity than (R)-counterparts in chiral derivatives .

Solubility vs. Structural Analogues

| Compound | Aqueous Solubility (mg/mL) |

|---|---|

| Benzyl piperazine-1-carboxylate | 0.12 |

| Piperazine-1-carboxylic acid | 8.9 |

| Hydrochloride salt | 4.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume